molecular formula C7H8N4S B8430448 6-Methyl-4-(methylthio)-imidazo[1,5-d]-as-triazine

6-Methyl-4-(methylthio)-imidazo[1,5-d]-as-triazine

Cat. No. B8430448
M. Wt: 180.23 g/mol
InChI Key: PEECHTAYEKGXSY-UHFFFAOYSA-N
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Patent
US04107308

Procedure details

To a solution of 0.23 gm. of sodium in 10 ml. of methanol is added 1.66 gm. of 6-methyl-imidazo[1,5-d]-as-triazine-4(3H)-thione with warming to produce a solution. The mixture is cooled to room temperature and 0.75 ml. of methyl iodide is added. Cooling overnight gives a solid which is recrystallized from a mixture of 20 ml. of acetone and 6 ml. of ethanol and treated with charcoal. This solid is recrystallized from 20 ml. of ethanol, giving the desired product, m.p. 182.5°-184° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]1[N:7]2[C:8](=[S:12])[NH:9][N:10]=[CH:11][C:6]2=[CH:5][N:4]=1.[CH3:13]I>CO>[CH3:2][C:3]1[N:7]2[C:8]([S:12][CH3:13])=[N:9][N:10]=[CH:11][C:6]2=[CH:5][N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C2N1C(NN=C2)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a solution
TEMPERATURE
Type
TEMPERATURE
Details
Cooling overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
gives a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from a mixture of 20 ml
ADDITION
Type
ADDITION
Details
of ethanol and treated with charcoal
CUSTOM
Type
CUSTOM
Details
This solid is recrystallized from 20 ml

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C2N1C(=NN=C2)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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